molecular formula C13H11F4NS B11739229 [(5-Fluorothiophen-2-yl)methyl]({[3-(trifluoromethyl)phenyl]methyl})amine

[(5-Fluorothiophen-2-yl)methyl]({[3-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B11739229
M. Wt: 289.29 g/mol
InChI Key: QYSOVYZQRUVGBQ-UHFFFAOYSA-N
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Description

(5-Fluorothiophen-2-yl)methylphenyl]methyl})amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorothiophen-2-yl)methylphenyl]methyl})amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-2-yl)methylphenyl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5-Fluorothiophen-2-yl)methylphenyl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-2-yl)methylphenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylfuran-2-yl)methylphenyl]methyl})amine
  • (2-Methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol

Uniqueness

(5-Fluorothiophen-2-yl)methylphenyl]methyl})amine is unique due to the presence of both a fluorine-substituted thiophene ring and a trifluoromethylphenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H11F4NS

Molecular Weight

289.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C13H11F4NS/c14-12-5-4-11(19-12)8-18-7-9-2-1-3-10(6-9)13(15,16)17/h1-6,18H,7-8H2

InChI Key

QYSOVYZQRUVGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC2=CC=C(S2)F

Origin of Product

United States

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